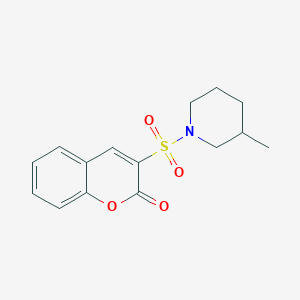
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a quinoline and a piperidine ring. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of these kinases can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to be highly effective in inhibiting specific enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in scientific research. One potential direction is the development of new drugs and therapies for cancer and neurodegenerative diseases based on the inhibition of specific kinases and proteins. Another potential direction is the investigation of the potential side effects and toxicity of this compound, which can help to optimize its use in scientific research. Additionally, the use of this compound in combination with other drugs and therapies can be explored to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the reaction between 4,4-Difluoro-1-piperidinecarboxaldehyde and 2-chloro-4-cyanonicotinonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to have significant applications in the development of new drugs and therapies for various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Propiedades
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3/c16-15(17)5-7-20(8-6-15)14-9-11(10-18)12-3-1-2-4-13(12)19-14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQREBWKDLSYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)
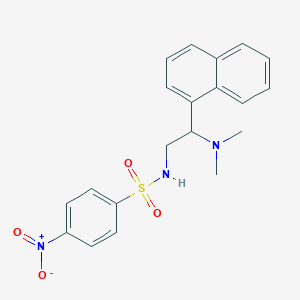

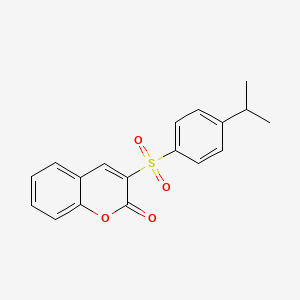
![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)
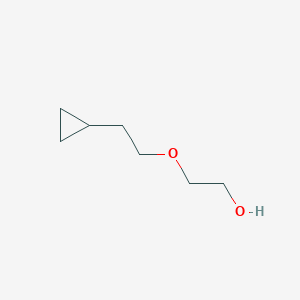

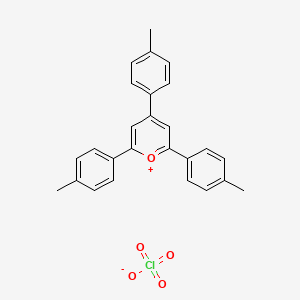
![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)

![5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470556.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)
